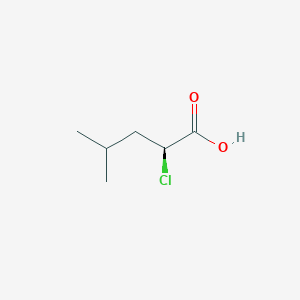
Methyl (3-aminophenyl)carbamate
Vue d'ensemble
Description
Methyl (3-aminophenyl)carbamate: is an organic compound with the molecular formula C8H10N2O2. It is a derivative of carbamic acid and features a methyl ester group attached to a 3-aminophenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mécanisme D'action
Target of Action
Methyl (3-aminophenyl)carbamate, like many carbamate derivatives, is designed to interact with specific targets in the body . The carbamate group is a key structural motif in many approved drugs and prodrugs . Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors . .
Mode of Action
Carbamates in general are known to interact with their targets through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates have been implicated in various metabolic and biochemical processes . For instance, carbamates have been found to disrupt photosynthesis electron transport in certain cases
Pharmacokinetics
Carbamates in general are known for their chemical stability and capability to permeate cell membranes , which could influence their bioavailability.
Result of Action
Carbamates are known to have a wide range of effects depending on their specific structure and target .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can affect the yield and selectivity of carbamate reactions . The iron-chrome catalyst TZC-3/1 was found to be the most active leading to approx. 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .
Analyse Biochimique
Biochemical Properties
Methyl (3-aminophenyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This compound acts as an inhibitor of acetylcholinesterase, leading to an accumulation of acetylcholine and prolonged nerve signal transmission . This interaction is crucial in understanding the compound’s potential therapeutic applications and toxicological effects.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound can lead to altered neurotransmission, impacting neuronal cells and potentially causing neurotoxicity . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition results in increased acetylcholine levels, which can affect various physiological processes. Furthermore, this compound can modulate the activity of other enzymes and proteins, leading to downstream effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as improved cognitive function due to enhanced cholinergic signaling . At high doses, this compound can cause toxic effects, including neurotoxicity, hepatotoxicity, and immunotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Carbamoylation Method: One common method involves the reaction of 3-aminophenol with methyl chloroformate in the presence of a base such as triethylamine.
Phosgene-Free Synthesis: Another method involves the reaction of 3-aminophenol with dimethyl carbonate in the presence of a catalyst such as iron-chrome catalyst TZC-3/1.
Industrial Production Methods: Industrial production often employs the carbamoylation method due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the formation of methyl (3-aminophenyl)carbamate.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl (3-aminophenyl)carbamate can undergo electrophilic substitution reactions, particularly at the amino group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-aminophenol and methyl carbamate.
Common Reagents and Conditions:
Electrophilic Substitution: Sodium azide in polyphosphoric acid at temperatures ranging from 55°C to 60°C.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substituted Carbamates: Formed through electrophilic substitution reactions.
3-Aminophenol and Methyl Carbamate: Formed through hydrolysis reactions.
Applications De Recherche Scientifique
Chemistry: Methyl (3-aminophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor for certain enzymes. It has shown promise in the development of pharmaceuticals due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a precursor for the synthesis of other carbamate derivatives .
Comparaison Avec Des Composés Similaires
Methyl (4-aminophenyl)carbamate: Similar in structure but with the amino group at the 4-position.
Methyl (3-hydroxyphenyl)carbamate: Features a hydroxyl group instead of an amino group at the 3-position.
Methyl (4-methoxyphenyl)carbamate: Contains a methoxy group at the 4-position.
Uniqueness: Methyl (3-aminophenyl)carbamate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the amino group at the 3-position allows for specific electrophilic substitution reactions and enzyme interactions that are distinct from its isomers and analogs .
Propriétés
IUPAC Name |
methyl N-(3-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQVQJHUIZBTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512149 | |
| Record name | Methyl (3-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6464-98-8 | |
| Record name | Methyl (3-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-(3-aminophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
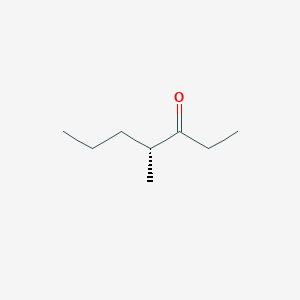
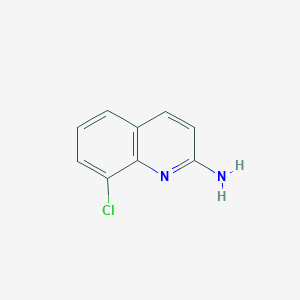
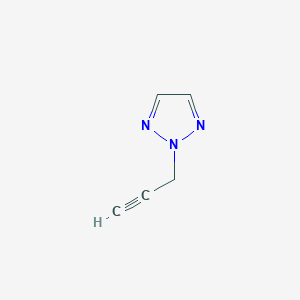

![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-ol](/img/structure/B1367213.png)
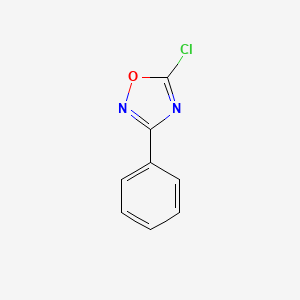

![2-cyclohexyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1367218.png)
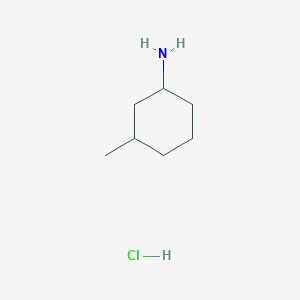
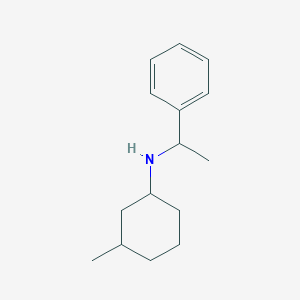
![3-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine](/img/structure/B1367221.png)
